1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene
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Overview
Description
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a butoxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound is a colorless liquid that is soluble in various organic solvents and exhibits high chemical and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Industrial production often employs automated systems to ensure precise control over reaction conditions and to minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activity and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism by which 1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or modify existing ones. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Butoxy-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
- 1-Butoxy-4-chloro-2-fluoro-3-(trifluoromethyl)benzene
- 1-Butoxy-5-chloro-2-fluoro-4-(trifluoromethyl)benzene
Uniqueness
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and stability, which differentiate it from other similar compounds. The presence of both electron-withdrawing (trifluoromethyl, chlorine, and fluorine) and electron-donating (butoxy) groups on the benzene ring allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF4O/c1-2-3-4-17-9-6-7(12)5-8(10(9)13)11(14,15)16/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRLKWJNVLDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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